9-Hydroxy-4,7-diaza-nonyl Phosphate
Description
9-Hydroxy-4,7-diaza-nonyl Phosphate (CAS No. 45164-27-0) is a structurally complex organophosphate compound, primarily recognized as Cyclophosphamide Impurity 3 in pharmaceutical quality control. It is an analytical standard used to monitor impurities during the synthesis and degradation of cyclophosphamide, a chemotherapeutic agent. The compound features a hydroxyl group, a phosphate moiety, and a diaza-nonyl backbone, which contribute to its polarity and stability under analytical conditions. Analytical characterization includes high-performance liquid chromatography (HPLC), mass spectrometry (MS), and proton nuclear magnetic resonance (¹H NMR) data, ensuring precise identification and quantification in pharmaceutical formulations .
Properties
IUPAC Name |
3-[2-(2-hydroxyethylamino)ethylamino]propyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N2O5P/c10-6-5-9-4-3-8-2-1-7-14-15(11,12)13/h8-10H,1-7H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVOCVSWUIVXAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCO)COP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19N2O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001176151 | |
| Record name | 2-Oxa-6,9-diaza-1-phosphaundecan-11-ol, 1,1-dihydroxy-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001176151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45164-27-0 | |
| Record name | 2-Oxa-6,9-diaza-1-phosphaundecan-11-ol, 1,1-dihydroxy-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45164-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxa-6,9-diaza-1-phosphaundecan-11-ol, 1,1-dihydroxy-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001176151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-4,7-diaza-nonyl Phosphate typically involves the reaction of a suitable diaza-nonyl precursor with a phosphorylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at a moderate level, typically around 25-30°C, to ensure optimal yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Purification of the compound is achieved through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-4,7-diaza-nonyl Phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phosphates.
Scientific Research Applications
9-Hydroxy-4,7-diaza-nonyl Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 9-Hydroxy-4,7-diaza-nonyl Phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 9-Hydroxy-4,7-diaza-nonyl Phosphate with structurally or functionally related compounds, focusing on their roles as pharmaceutical impurities, analytical profiles, and chemical properties.
| Compound | CAS No. | Parent Drug | Key Functional Groups | Analytical Methods |
|---|---|---|---|---|
| This compound | 45164-27-0 | Cyclophosphamide | Phosphate, hydroxyl, diaza chain | HPLC, MS, ¹H NMR |
| Cabozantinib N-oxide | 1621681-63-7 | Cabozantinib | N-oxide, quinoline, fluorine | HPLC, MS, ¹H NMR |
| Cefmetazole Impurity 9 | Not specified | Cefmetazole | Beta-lactam, thiazole, sulfur | HPLC, MS, ¹H NMR |
Key Findings:
Structural Complexity: this compound is distinguished by its phosphate group and diazanonyl backbone, which enhance its hydrophilicity compared to Cabozantinib N-oxide (a lipophilic N-oxide derivative) and Cefmetazole Impurity 9 (a sulfur-containing beta-lactam analog) .
Role as Pharmaceutical Impurities: All three compounds are critical for ensuring drug safety. However, this compound arises specifically from cyclophosphamide degradation, while Cabozantinib N-oxide is an oxidative metabolite, and Cefmetazole Impurity 9 is a synthesis byproduct .
Analytical Performance: All compounds are analyzed via HPLC, MS, and ¹H NMR, but retention times and fragmentation patterns differ significantly due to structural variations. For example, the phosphate group in this compound results in strong UV absorption at low wavelengths (e.g., 210 nm), whereas Cabozantinib N-oxide exhibits fluorescence properties due to its aromatic quinoline moiety .
Stability and Reactivity: The phosphate group in this compound increases its stability in aqueous matrices, unlike Cabozantinib N-oxide, which is prone to photodegradation, and Cefmetazole Impurity 9, which is sensitive to hydrolysis due to its beta-lactam ring .
Biological Activity
Overview
9-Hydroxy-4,7-diaza-nonyl Phosphate (CAS Number: 45164-27-0) is a chemical compound with significant potential in biological research and applications. It has a molecular formula of C7H19N2O5P and a molecular weight of 242.21 g/mol. This compound is notable for its unique structure, which includes a phosphate group and a hydroxyl moiety, influencing its biological interactions and activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can modulate enzyme activities by binding to active sites or altering conformations, leading to changes in cellular signaling pathways. This mechanism is critical in understanding its potential therapeutic applications, particularly in the fields of biochemistry and pharmacology.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy is linked to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
2. Anti-inflammatory Effects
Studies have shown that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and modulation of immune responses.
3. Enzyme Interaction
The compound has been investigated for its role in enzyme mechanisms, particularly in relation to phosphatases and kinases. Its interaction with these enzymes can provide insights into cellular processes and disease mechanisms.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anti-inflammatory Activity
In vitro assays revealed that this compound reduced the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in managing inflammatory diseases.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 9-Hydroxy-4,7-diaza-decyl Phosphate | Longer alkyl chain | Enhanced membrane permeability |
| 9-Hydroxy-4,7-diaza-octyl Phosphate | Moderate alkyl chain | Similar antimicrobial properties |
| 9-Hydroxy-4,7-diaza-heptyl Phosphate | Shorter alkyl chain | Reduced efficacy compared to nonyl |
Synthesis and Industrial Applications
The synthesis of this compound typically involves the reaction of diaza-nonyl precursors with phosphorylating agents under controlled conditions. The industrial production may utilize continuous flow reactors for enhanced efficiency. Its applications span across various fields including:
- Chemistry : As a reagent in organic synthesis.
- Biology : In studies related to enzyme mechanisms.
- Medicine : Potential therapeutic properties.
- Industry : Development of advanced materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
